CYP51 Binding Enhancement: Cyclopropyl vs. Non-Cyclopropyl N1-Substituted Triazoles
In a systematic CYP51 docking and antifungal evaluation study, Zhao et al. (2007) demonstrated that incorporation of a cyclopropyl moiety into 1H-1,2,4-triazole-based fluconazole analogues enhanced binding affinity toward the fungal lanosterol 14α-demethylase (CYP51) active site. The most potent cyclopropyl-containing congener, compound 3j, exhibited MIC₈₀ values of <0.125 μg/mL against five pathogenic fungal species (C. albicans, C. tropicalis, C. neoformans, M. canis, T. rubrum), surpassing the clinical comparator itraconazole (MIC₈₀ not explicitly listed but reported as less active against the same panel) [1]. The authors explicitly conclude: 'The observed affinities of the lead molecules towards CYP51 indicate that a cyclopropyl residue enhances binding to the target enzyme.' [1] This finding is reinforced by Sun et al. (2021), whose molecular docking of cyclopropyl-oxime ether triazole 5k against FgCYP51 revealed coordination, hydrogen bonding, and stacking interactions that were similar but structurally differentiated from those of the commercial DMI tebuconazole [2].
| Evidence Dimension | Antifungal potency (MIC₈₀) of cyclopropyl-triazole derivatives vs. clinical itraconazole; CYP51 binding affinity trend |
|---|---|
| Target Compound Data | Compound 3j (fluconazole analogue bearing cyclopropyl on triazole): MIC₈₀ < 0.125 μg/mL against C. albicans, C. tropicalis, C. neoformans, M. canis, T. rubrum [1] |
| Comparator Or Baseline | Itraconazole (clinical triazole antifungal): less active than 3j against the same five-species panel in the same assay [1] |
| Quantified Difference | Compound 3j more active than itraconazole across five fungal species; exact fold-difference not reported in abstract; authors attribute enhanced potency to cyclopropyl-mediated CYP51 binding [1] |
| Conditions | In vitro broth microdilution antifungal susceptibility testing against eight common pathogenic fungi; CYP51 computational docking experiments (Zhao et al., Chem. Biodivers. 2007) [1] |
Why This Matters
For procuring a triazole building block destined for CYP51-targeted antifungal programs, the cyclopropyl substituent is not interchangeable with methyl or ethyl—published SAR and docking evidence directly support its role in enhancing target binding, which translates to superior in vitro potency of the final drug-like derivatives.
- [1] Zhao, Q.-J.; Hu, H.-G.; Li, Y.-W.; Song, Y.; Cai, L.-Z.; Wu, Q.-Y.; Jiang, Y.-Y. Design, Synthesis, and Antifungal Activities of Novel 1H-Triazole Derivatives Based on the Structure of the Active Site of Fungal Lanosterol 14α-Demethylase (CYP51). Chem. Biodivers. 2007, 4 (7), 1472–1479. DOI: 10.1002/cbdv.200790125. View Source
- [2] Sun, S.; Yan, J.; Zuo, J.; Wang, X.; Chen, M.; Lu, A.; Yang, C.; Li, G. Design, Synthesis, Antifungal Evaluation, and Molecular Docking of Novel 1,2,4-Triazole Derivatives Containing Oxime Ether and Cyclopropyl Moieties as Potential Sterol Demethylase Inhibitors. New J. Chem. 2021, 45, 18898–18907. DOI: 10.1039/D1NJ03578A. View Source
